molecular formula C18H18N2OS B5792635 N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]butanamide

N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]butanamide

Cat. No. B5792635
M. Wt: 310.4 g/mol
InChI Key: XNTQOLFTLKFDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]butanamide, commonly known as MNTB, is a chemical compound that has been extensively studied for its potential use in scientific research. MNTB is a thiazole-based compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of MNTB is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain.
Biochemical and Physiological Effects
MNTB has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate, modulating the activity of GABA receptors, and reducing the activity of voltage-gated calcium channels. These effects make it a valuable tool for researchers studying the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNTB for lab experiments is its ability to selectively modulate the activity of GABA receptors. This allows researchers to study the role of GABA receptors in various physiological processes. However, one limitation of MNTB is that it is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving MNTB. One area of interest is the development of new drugs that target GABA receptors, which could have potential therapeutic applications for a range of neurological and psychiatric disorders. Another potential direction is the study of the effects of MNTB on other neurotransmitter systems, such as dopamine and serotonin. Finally, there is potential for the development of new methods for synthesizing MNTB and other thiazole-based compounds, which could lead to new tools for scientific research.

Synthesis Methods

The synthesis of MNTB is a complex process that involves several steps. The first step is the synthesis of 4-methyl-1-naphthylamine, which is then reacted with thionyl chloride and potassium thiocyanate to form the thiazole ring. The final step involves the reaction of the thiazole ring with butanoyl chloride to form MNTB.

Scientific Research Applications

MNTB has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have a range of effects on the central nervous system, including modulating the activity of GABA receptors and reducing the release of glutamate.

properties

IUPAC Name

N-[4-(4-methylnaphthalen-1-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-3-6-17(21)20-18-19-16(11-22-18)15-10-9-12(2)13-7-4-5-8-14(13)15/h4-5,7-11H,3,6H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTQOLFTLKFDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CS1)C2=CC=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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